

Fevipiprant: A Comparative Analysis of Safety and Efficacy in Asthma Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

Fevipiprant (QAW039) is an oral, non-steroidal antagonist of the prostaglandin D2 (PGD2) receptor 2 (also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells, or CRTH2). It has been investigated as a potential treatment for asthma, particularly in phenotypes characterized by eosinophilic inflammation. This guide provides a cross-study comparison of the safety and efficacy data for **Fevipiprant**, drawing from key clinical trials to offer an objective overview for research and development professionals.

Executive Summary

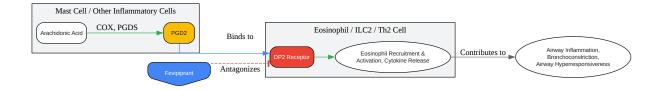
Fevipiprant demonstrated a favorable safety profile across multiple clinical trials, with adverse event rates comparable to placebo.[1][2] Early-phase studies showed promise in reducing eosinophilic inflammation and improving lung function in patients with moderate-to-severe eosinophilic asthma.[3] However, subsequent large-scale Phase III trials, including the ZEAL and LUSTER studies, did not meet their primary endpoints for significant improvements in lung function or reduction in asthma exacerbations in broader populations with uncontrolled asthma. [4][5] This has led to the discontinuation of its development for asthma by the sponsor.

Mechanism of Action

Fevipiprant competitively and reversibly binds to the DP2 receptor, which is expressed on various inflammatory cells, including eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). The binding of the natural ligand, PGD2, to this receptor mediates several pro-



inflammatory responses that contribute to the pathophysiology of asthma. By blocking this interaction, **Fevipiprant** aims to inhibit the recruitment and activation of these key inflammatory cells in the airways.



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Figure 1: Fevipiprant's Mechanism of Action.

Efficacy Data: A Cross-Study Comparison

The clinical development of **Fevipiprant** has yielded mixed efficacy results. While early trials in specific patient populations were encouraging, later-stage studies in broader asthma populations did not demonstrate statistically significant clinical benefits.



Study (Trial ID)	Patient Population	Fevipiprant Dose	Primary Efficacy Endpoint	Key Findings
Phase II (NCT01545726)	Moderate-to- severe persistent asthma with sputum eosinophilia (≥2%)	225 mg twice daily	Change in sputum eosinophil percentage at 12 weeks	Statistically significant reduction in sputum eosinophil percentage compared to placebo (4.5-fold reduction vs. 1.3-fold).
ZEAL-1 (NCT03215758)	Uncontrolled asthma (GINA steps 3 & 4)	150 mg once daily	Change from baseline in pre- dose FEV1 at 12 weeks	No statistically significant difference compared to placebo (LS mean difference: 41 mL, p=0.088).
ZEAL-2 (NCT03226392)	Uncontrolled asthma (GINA steps 3 & 4)	150 mg once daily	Change from baseline in pre- dose FEV1 at 12 weeks	No statistically significant difference compared to placebo (LS mean difference: -31 mL, p=0.214).
LUSTER-1 (NCT02555683)	Inadequately controlled severe asthma (GINA Steps 4 & 5)	150 mg & 450 mg once daily	Annualized rate of moderate to severe exacerbations	Did not meet the clinically relevant threshold for a decrease in exacerbation rate compared to placebo.







Did not meet the clinically relevant Inadequately Annualized rate threshold for a LUSTER-2 controlled severe 150 mg & 450 of moderate to decrease in (NCT02563067) asthma (GINA mg once daily severe exacerbation rate Steps 4 & 5) exacerbations compared to placebo.

Safety and Tolerability Profile

Across the clinical trial program, **Fevipiprant** was generally well-tolerated, with a safety profile comparable to that of placebo.



Study (Trial ID)	Fevipiprant Dose(s)	Most Common Adverse Events	Serious Adverse Events (SAEs)	Discontinuatio n due to AEs
Phase II (NCT01545726)	225 mg twice daily	Not detailed, but reported as having a favorable safety profile with no deaths or SAEs.	No SAEs reported.	No withdrawals judged to be related to the study drug.
ZEAL-1 & ZEAL- 2	150 mg once daily	Asthma exacerbation was the most frequent AE in both treatment and placebo groups.	Rate of SAEs was comparable between Fevipiprant and placebo groups.	Rates of discontinuation due to AEs were low and similar between groups.
LUSTER-1 & LUSTER-2 (Pooled)	150 mg & 450 mg once daily	Not specified in detail, but overall AE profile was similar to placebo.	9% in the 150 mg group, 9% in the 450 mg group, and 9% in the placebo group.	Not specified in detail, but overall safety was comparable to placebo.
SPIRIT (NCT03052517)	150 mg & 450 mg once daily	Overall safety profile was similar to placebo.	Hazard ratio for time-to-first SAE was <1 for both Fevipiprant doses vs. placebo.	Hazard ratio for time-to-first AE leading to discontinuation was >1 for both Fevipiprant doses vs. placebo, though the number of events was small.



Experimental Protocols

The methodologies for the key clinical trials cited are summarized below, highlighting the rigorous, controlled nature of these studies.

Phase II Eosinophilic Asthma Study (NCT01545726)

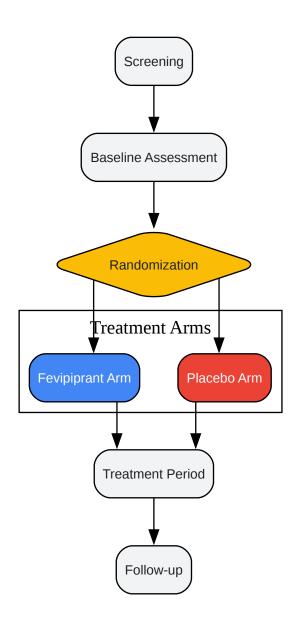
- Study Design: A single-center, randomized, double-blind, parallel-group, placebo-controlled trial.
- Participants: 61 patients with persistent, moderate-to-severe asthma and evidence of eosinophilic airway inflammation (sputum eosinophil count ≥2%).
- Treatment: Patients were randomly assigned to receive either Fevipiprant 225 mg orally twice daily or a matching placebo for 12 weeks, in addition to their standard asthma therapy.
- Primary Outcome: The primary endpoint was the change in sputum eosinophil percentage from baseline to 12 weeks.
- Sputum Analysis: Sputum was induced using hypertonic saline and processed for differential cell counts.

ZEAL-1 and ZEAL-2 Phase III Trials

- Study Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Patients aged ≥12 years with uncontrolled asthma, receiving standard-of-care therapy corresponding to GINA steps 3 or 4.
- Treatment: Patients were randomized (1:1) to receive either **Fevipiprant** 150 mg or placebo once daily, in addition to their existing asthma medication, for 12 weeks.
- Primary Outcome: The primary endpoint for both studies was the change from baseline in pre-dose Forced Expiratory Volume in 1 second (FEV1) after 12 weeks of treatment.
- Key Secondary Outcomes: Included changes in daytime asthma symptom score, shortacting β-agonist (SABA) use, and the Asthma Quality of Life Questionnaire (AQLQ+12)



score.



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Figure 2: Typical Clinical Trial Workflow.

LUSTER-1 and LUSTER-2 Phase III Trials

- Study Design: Two 52-week, randomized, multicenter, double-blind, placebo-controlled, replicate trials.
- Participants: Patients with inadequately controlled moderate-to-severe asthma (GINA Steps 4 and 5).



- Treatment: Patients were randomized to receive Fevipiprant (150 mg or 450 mg) or placebo once daily, in addition to their standard of care.
- Primary Outcome: The primary endpoint was the reduction in the annual rate of moderate-tosevere asthma exacerbations.

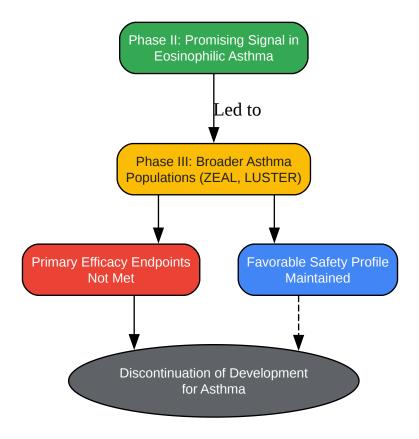
SPIRIT Phase III Long-Term Safety Study (NCT03052517)

- Study Design: A randomized, placebo-controlled, multicenter, parallel-group study with a 52-week double-blind period and an optional 104-week single-blind period.
- Participants: Patients ≥12 years with uncontrolled asthma (GINA steps 3, 4, or 5), including patients who rolled over from previous Fevipiprant trials.
- Treatment: Patients were randomized to receive Fevipiprant (150 mg or 450 mg) or placebo once daily, in addition to their standard of care.
- Primary Outcomes: Time-to-first treatment-emergent adverse event (AE), serious AE, and AE leading to discontinuation of the study treatment.

Logical Relationship of Fevipiprant's Clinical Development

The clinical development pathway for **Fevipiprant** in asthma followed a logical progression from promising early-phase results in a targeted patient population to broader, large-scale trials that ultimately did not confirm a significant clinical benefit.





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Figure 3: Fevipiprant's Clinical Development Path.

Conclusion

Fevipiprant, a DP2 receptor antagonist, has been extensively studied in the context of asthma. While it demonstrated a consistent and favorable safety profile, the efficacy results from Phase III clinical trials did not support its continued development for the treatment of asthma. Early signals of efficacy in reducing eosinophilic inflammation did not translate into significant clinical improvements in lung function or exacerbation rates in broader patient populations with uncontrolled asthma. These findings contribute valuable knowledge to the understanding of the DP2 pathway in asthma and will inform future drug development efforts in this therapeutic area.

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